molecular formula C15H14BrNO2 B291705 N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide

N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B291705
M. Wt: 320.18 g/mol
InChI Key: IEDUVHKPJWPPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide, also known as Bromoacetyl-4-methoxyaniline, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of acetamides, which are known for their diverse biological activities. In

Scientific Research Applications

N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been investigated for its potential as a novel anticancer agent. In vitro studies have demonstrated that N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Additionally, N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. These effects are attributed to the inhibition of COX enzymes and the subsequent reduction in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potential as a novel anticancer agent. This compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit low toxicity in normal cells, which may make it a promising candidate for further development.
One limitation of using N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which may limit its use in larger-scale experiments. Additionally, the mechanism of action of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide. One potential direction is to further elucidate the mechanism of action of this compound, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods for N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide may increase its availability and facilitate larger-scale experiments. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide in animal models may provide important information for its further development as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3-bromobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid, which can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14BrNO2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18)

InChI Key

IEDUVHKPJWPPQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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